

An In-depth Technical Guide to Methyl 2-(azetidin-3-yl)acetate

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Compound of Interest

Compound Name: Methyl 2-(azetidin-3-yl)acetate

Cat. No.: B3030353

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of **Methyl 2-(azetidin-3-yl)acetate**, a heterocyclic compound with significant potential in medicinal chemistry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **methyl 2-(azetidin-3-yl)acetate**[1]. It is a secondary amine and an ester, featuring a four-membered azetidine ring, a structural motif of interest in the development of therapeutic agents due to its unique conformational properties[2][3].

Table 1: Chemical Identifiers and Properties



Property	Value	Source	
IUPAC Name	methyl 2-(azetidin-3-yl)acetate	PubChem[1]	
Molecular Formula	C6H11NO2	PubChem[1]	
Molecular Weight	129.16 g/mol	PubChem[1]	
CAS Number	890849-61-3	PubChem[1]	
InChI Key	UMGZZVORZXUVMQ- UHFFFAOYSA-N	PubChem[1]	
SMILES	COC(=0)CC1CNC1	PubChem[1]	
XLogP3	-0.3	PubChem[1]	

Synthesis and Experimental Protocols

The synthesis of **methyl 2-(azetidin-3-yl)acetate** and its derivatives often involves multi-step reaction sequences. A common strategy employs the Horner-Wadsworth-Emmons (HWE) reaction to form a key intermediate, followed by subsequent modifications[2][4].

Experimental Protocol: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This protocol details the synthesis of a key precursor to various functionalized azetidine derivatives[2][4].

Materials:

- Methyl 2-(dimethoxyphosphoryl)acetate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- 1-Boc-3-azetidinone
- Dry Tetrahydrofuran (THF)
- Water



- · Ethyl acetate
- Anhydrous magnesium sulfate (or similar drying agent)

Procedure:

- A suspension of NaH (3.12 g, 78 mmol) in dry THF (250 mL) is prepared in a reaction vessel.
- Neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) is added to the NaH suspension.
- The mixture is stirred for 30 minutes.
- A solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) is then added to the reaction mixture.
- The resulting mixture is stirred for 1 hour.
- The reaction is quenched by the addition of water (250 mL).
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 150 mL).
- The combined organic solutions are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the product.

This precursor can then undergo further reactions, such as aza-Michael additions, to introduce diversity at the 3-position of the azetidine ring[2][4].

Diagram of Synthetic Pathway





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Caption: Synthetic workflow for a precursor of Methyl 2-(azetidin-3-yl)acetate.

Spectroscopic Data

Structural elucidation of azetidine derivatives relies heavily on spectroscopic techniques. Below is a summary of characteristic spectral data for a related compound, tert-Butyl 3-(1,3'-biazetidin-1'-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, which shares key structural features.

Table 2: Spectroscopic Data for a Functionalized Azetidine Derivative



Technique	Observed Peaks/Shifts	Interpretation	Source
Infrared (IR)	1731 cm ⁻¹	C=O stretch (ester)	MDPI[2]
1694 cm ⁻¹	C=O stretch (Boc carbamate)	MDPI[2]	
¹H-NMR (CDCl₃)	δ 3.6-3.8 ppm	Azetidine ring protons	MDPI[2]
δ 3.61 ppm (s, 3H)	OCH₃ (methyl ester)	MDPI[2]	_
δ 2.67 ppm (s, 2H)	CH ₂ adjacent to carbonyl	MDPI[2]	
δ 1.37 ppm (s, 9H)	tert-Butyl protons (Boc)	MDPI[2]	_
¹³ C-NMR (CDCl ₃)	δ 171.4 ppm	Carbonyl carbon (ester)	MDPI[2]
δ 156.3 ppm	Carbonyl carbon (Boc)	MDPI[2]	
δ 79.5 ppm	Quaternary carbon (Boc)	MDPI[2]	
δ 51.7 ppm	OCH₃ carbon (methyl ester)	MDPI[2]	
δ 54.9-56.6 ppm	Azetidine ring carbons (C-2, C-4)	MDPI[2]	
δ 56.7 ppm	Azetidine ring carbon (C-3)	MDPI[2]	_
δ 41.3 ppm	CH ₂ carbon adjacent to carbonyl	MDPI[2]	_
δ 28.4 ppm	Methyl carbons (Boc)	MDPI[2]	

Biological and Therapeutic Potential



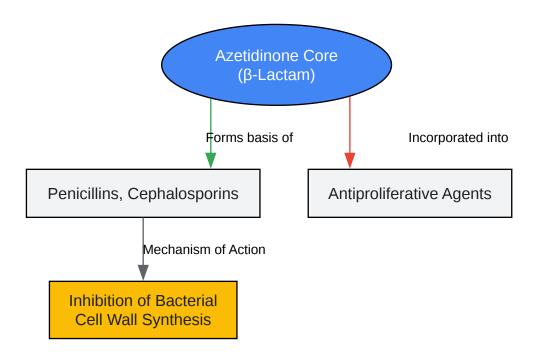
The azetidine ring is a valuable pharmacophore in modern drug discovery[2][3]. Azetidinone (2-azetidinone), a related cyclic amide, is the core structure of many beta-lactam antibiotics, including penicillins and cephalosporins[5][6]. These compounds function by inhibiting bacterial cell wall synthesis[6].

Derivatives of azetidine have been investigated for a range of biological activities:

- Antibacterial Activity: Novel synthesized azetidine compounds have demonstrated inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[3].
- Anticancer Activity: Certain 3-chloro-azetidin-2-one derivatives have shown antiproliferative activity against human breast cancer cell lines, such as MCF-7 and SKBR3[7].

The incorporation of the methyl acetate group at the 3-position of the azetidine ring in **Methyl 2-(azetidin-3-yl)acetate** makes it a versatile building block for creating libraries of compounds for screening against various therapeutic targets.

Diagram of Azetidinone Core in Therapeutics



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